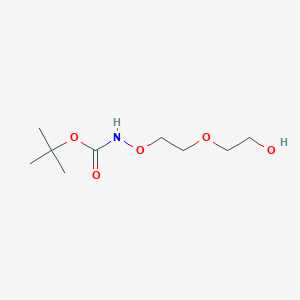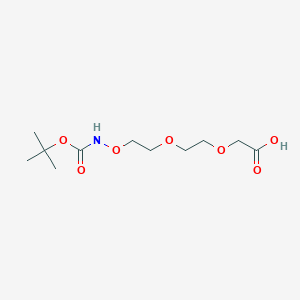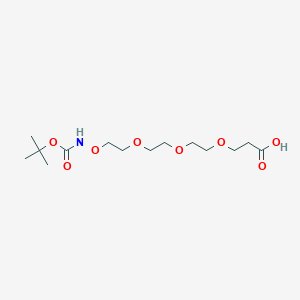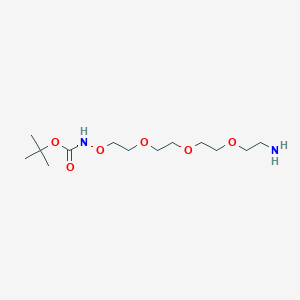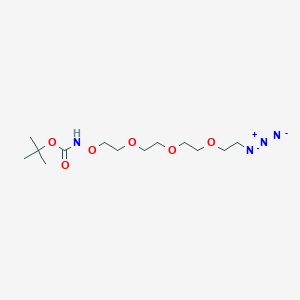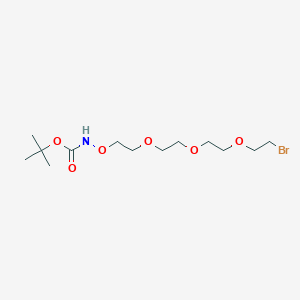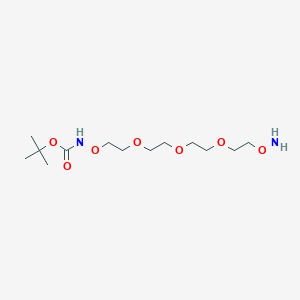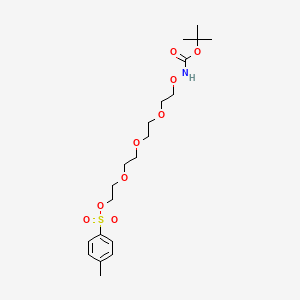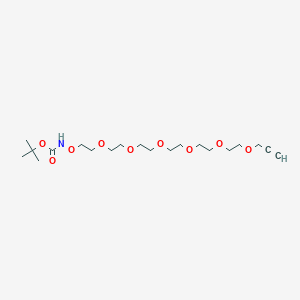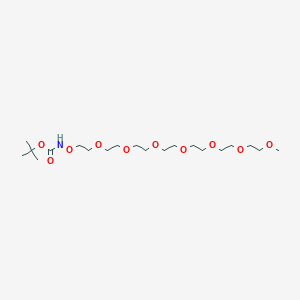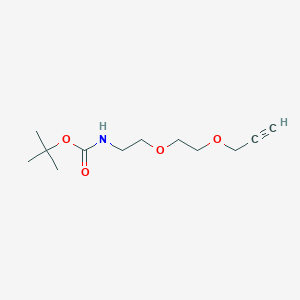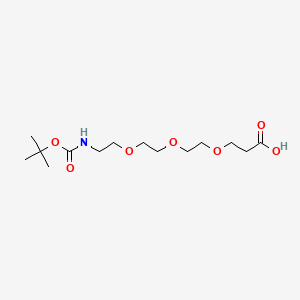
TD139
Übersicht
Beschreibung
TD-139 is a galectin-3 inhibitor potentially for the treatment of idiopathic pulmonary fibrosis (IPF)
Wissenschaftliche Forschungsanwendungen
Behandlung der idiopathischen pulmonalen Fibrose (IPF)
TD139 ist ein neuartiger und potenter niedermolekularer Inhibitor von Gal-3 {svg_1}. Es wurde in einer randomisierten, doppelblinden, multizentrischen, placebokontrollierten Phase-1/2a-Studie eingesetzt, um seine Sicherheit, Verträglichkeit, Pharmakokinetik und Pharmakodynamik bei 36 gesunden Probanden und 24 Patienten mit IPF zu beurteilen {svg_2}. Die Studie ergab, dass inhaliertes this compound gut verträglich war, ohne signifikante behandlungsbedingte Nebenwirkungen {svg_3}. Es wurde gezeigt, dass es die Gal-3-Expression auf Bronchoalveolarlavage-Makrophagen unterdrückt und Plasma-Biomarker, die mit dem Fortschreiten der IPF assoziiert sind, senkt {svg_4}.
Hemmung von Galectin-3
This compound ist ein hochpotenter, spezifischer Inhibitor der Galaktosid-Bindungstasche von Galectin-3 {svg_5}. Galectin-3 ist ein profibrotisches β-Galaktosid-bindendes Lektin, das eine Schlüsselrolle in der Pathogenese der IPF und IPF-Exazerbationen spielt {svg_6}. Durch die Hemmung von Galectin-3 kann this compound potenziell zur Behandlung anderer Krankheiten eingesetzt werden, bei denen Galectin-3 eine bedeutende Rolle spielt.
Inhalationstherapie
This compound ist zur Inhalation formuliert, was eine direkte Zielsetzung des fibrotischen Gewebes in der Lunge ermöglicht und gleichzeitig die systemische Exposition minimiert {svg_7}. Dies macht es zu einem potenziellen Kandidaten für die Behandlung anderer Atemwegserkrankungen, die durch fibrotisches Gewebe gekennzeichnet sind.
Pharmakokinetik und Pharmakodynamik
This compound wurde als schnell resorbierbar befunden, wobei die mittlere Zeit, die benötigt wurde, um die maximale Plasmakonzentration (Cmax) zu erreichen, zwischen 0,6 und 3 Stunden lag und eine Plasmahalbwertszeit (T1/2) von 8 Stunden {svg_8}. Die Konzentration von this compound in der Lunge war >567-fach höher als im Blut, wobei die systemische Exposition die Exposition im Zielkompartiment vorhersagte {svg_9}.
Sicherheit und Verträglichkeit
In klinischen Studien wurde this compound sowohl bei gesunden Probanden als auch bei IPF-Patienten als sicher und gut verträglich befunden {svg_10} {svg_11}. Es wurden keine signifikanten arzneimittelbedingten Nebenwirkungen berichtet {svg_12}.
Wirkmechanismus
Target of Action
TD139 primarily targets Galectin-3 (Gal-3) , a β-galactoside-binding lectin . Gal-3 plays a key role in various pathological disorders, including fibrosis, inflammation, cancer, and metabolic diseases . It is considered to be pro-inflammatory and contributes to the regulation of innate immune responses .
Mode of Action
This compound acts as a potent inhibitor of Gal-3 . It binds to human Gal-3 with high affinity , thereby blocking its function . This inhibition reduces the pro-inflammatory and pro-fibrotic activities of Gal-3 .
Biochemical Pathways
The inhibition of Gal-3 by this compound impacts several biochemical pathways. It reduces Gal-3-induced neutrophil activation, monocyte IL-8 secretion, T cell apoptosis, and the upregulation of pro-inflammatory genes encoding for IL-8, TNFα, IL-6 in alveolar epithelial cells . These changes contribute to the reduction of inflammation and fibrosis .
Pharmacokinetics
This compound is rapidly absorbed, with mean time taken to reach maximum plasma concentration (Cmax) values ranging from 0.6 to 3 hours, and a plasma half-life (T1/2) of 8 hours . The concentration of this compound in the lung is >567-fold higher than in the blood, indicating a high level of bioavailability in the target organ .
Result of Action
The action of this compound results in the suppression of Gal-3 expression on bronchoalveolar lavage macrophages and a decrease in plasma biomarkers associated with idiopathic pulmonary fibrosis (IPF) progression . These biomarkers include platelet-derived growth factor-BB, plasminogen activator inhibitor-1, Gal-3, CCL18, and YKL-40 .
Action Environment
The action of this compound is influenced by the environment within the lungs. The compound is formulated for inhalation, which enables direct targeting of the fibrotic tissue in the lungs, while minimizing systemic exposure . This approach enhances the efficacy of this compound and reduces potential side effects .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450824-22-2 | |
| Record name | Olitigaltin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TD-139 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLITIGALTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




